
(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of (3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its anticancer properties may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions in biological systems. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial. One direction is to further investigate its potential applications as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use in combination with other compounds for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo.
Conclusion:
In conclusion, (3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in scientific research.
Synthesemethoden
The synthesis of (3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial has been achieved using various methods. One of the commonly used methods involves the reaction of 3,5-diphenyl-1,3,4-thiadiazol-2(3H)-amine with phenacyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with thioacetic acid to obtain (3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial.
Wissenschaftliche Forschungsanwendungen
(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)(phenyl)ethanethial has potential applications in various scientific fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Molekularformel |
C22H16N2S2 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(2E)-2-(3,5-diphenyl-1,3,4-thiadiazol-2-ylidene)-2-phenylethanethial |
InChI |
InChI=1S/C22H16N2S2/c25-16-20(17-10-4-1-5-11-17)22-24(19-14-8-3-9-15-19)23-21(26-22)18-12-6-2-7-13-18/h1-16H/b22-20- |
InChI-Schlüssel |
BILOQJOOPQIZLU-XDOYNYLZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN(/C(=C(\C=S)/C3=CC=CC=C3)/S2)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=C(C=S)C3=CC=CC=C3)S2)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=C(C=S)C3=CC=CC=C3)S2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



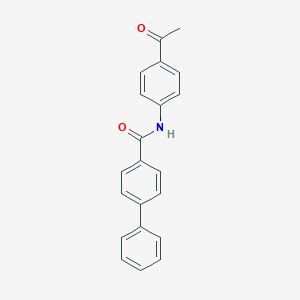
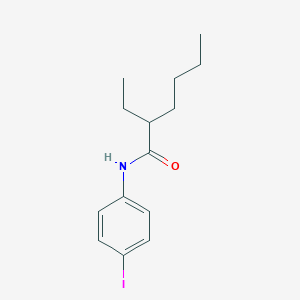


![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
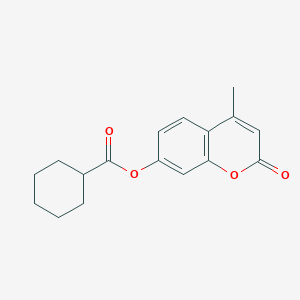
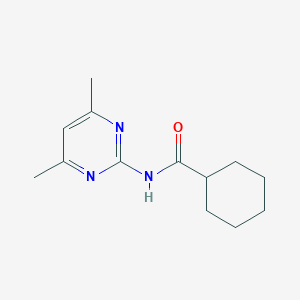
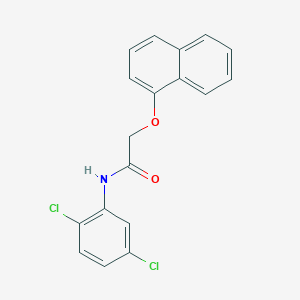
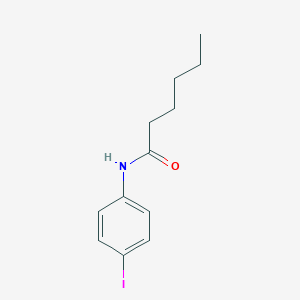
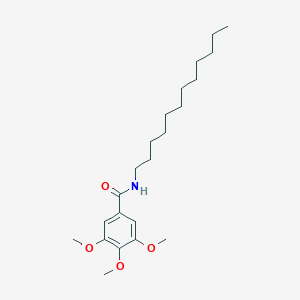
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
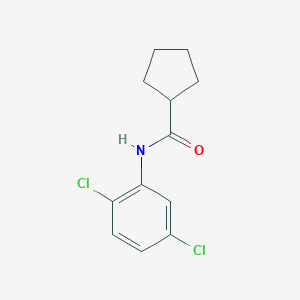

![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)